N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenyl isocyanate with ethyl acetoacetate under controlled conditions to form an intermediate. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethylphenyl)thioureido derivatives: These compounds share a similar phenyl group but differ in their core structure.
Quinazoline derivatives: Compounds with a quinazoline core but different substituents.
Uniqueness
Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-ethyl-2,4-dioxo-N-propan-2-yl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-6-24-21(27)17-10-9-16(12-18(17)23-22(24)28)20(26)25(13(2)3)19-11-14(4)7-8-15(19)5/h7-13H,6H2,1-5H3,(H,23,28) |
InChI Key |
RGORMJMBALCJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C(=O)N(C3=C(C=CC(=C3)C)C)C(C)C)NC1=O |
Origin of Product |
United States |
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